molecular formula C19H19NO3 B214675 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one

3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one

Numéro de catalogue B214675
Poids moléculaire: 309.4 g/mol
Clé InChI: UZISMCOGTBERDU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one, also known as TAK-659, is a synthetic compound that belongs to the family of indolone derivatives. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the signaling pathways of B-cell receptor (BCR) and Fc receptor (FcR) in immune cells. TAK-659 has been extensively studied for its potential therapeutic applications in various autoimmune disorders and hematological malignancies.

Mécanisme D'action

3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one selectively binds to the ATP-binding site of BTK and inhibits its kinase activity. BTK is a cytoplasmic tyrosine kinase that plays a crucial role in the signaling pathways of B-cell receptor (BCR) and Fc receptor (FcR) in immune cells. Upon activation of BCR or FcR, BTK gets phosphorylated and activates downstream signaling pathways that lead to the activation, proliferation, and survival of B-cells. 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one inhibits this activation by blocking the phosphorylation of BTK and downstream signaling pathways.
Biochemical and physiological effects:
3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one has been shown to have potent and selective inhibitory effects on BTK activity in vitro and in vivo. It has been demonstrated to reduce the activation, proliferation, and survival of B-cells in various preclinical models. 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one has also been shown to reduce the production of autoantibodies and cytokines that drive the autoimmune response in preclinical models of autoimmune disorders. In addition, 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one has been shown to have favorable pharmacokinetic and pharmacodynamic properties in preclinical studies, with good oral bioavailability, high plasma exposure, and long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one is its potent and selective inhibition of BTK activity, which makes it a valuable tool for studying the role of BTK in various immune-related processes. 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one has been extensively used in preclinical studies to investigate the mechanisms of B-cell activation, proliferation, and survival, and to evaluate its potential therapeutic applications in various autoimmune disorders and hematological malignancies. However, one of the limitations of 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one is its relatively high cost and limited availability, which can pose a challenge for some research groups.

Orientations Futures

There are several future directions for the research and development of 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one. One of the key areas of interest is the clinical evaluation of 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one in various autoimmune disorders and hematological malignancies. Several phase I and II clinical trials are currently underway to evaluate the safety, tolerability, and efficacy of 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one in patients with B-cell lymphomas, chronic lymphocytic leukemia, and autoimmune disorders such as rheumatoid arthritis. Another area of interest is the development of novel BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties, which can overcome the limitations of 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one and provide better therapeutic options for patients with autoimmune disorders and hematological malignancies.

Méthodes De Synthèse

The synthesis of 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one involves several steps starting from commercially available starting materials. The key step involves the condensation of 2,4,6-trimethylphenylacetic acid with 3-hydroxyindole-2-one in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the intermediate 3-hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one. This intermediate is then subjected to various purification and isolation steps to obtain the final product in high purity.

Applications De Recherche Scientifique

3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one has been extensively studied for its potential therapeutic applications in various autoimmune disorders and hematological malignancies. It has shown promising results in preclinical studies for the treatment of B-cell lymphomas, chronic lymphocytic leukemia, multiple myeloma, and autoimmune disorders such as rheumatoid arthritis, lupus, and Sjogren's syndrome. 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one works by selectively inhibiting BTK, which is a key mediator of B-cell receptor and Fc receptor signaling pathways. This inhibition leads to the suppression of B-cell activation, proliferation, and survival, thereby reducing the production of autoantibodies and cytokines that drive the autoimmune response.

Propriétés

Nom du produit

3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one

Formule moléculaire

C19H19NO3

Poids moléculaire

309.4 g/mol

Nom IUPAC

3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1H-indol-2-one

InChI

InChI=1S/C19H19NO3/c1-11-8-12(2)17(13(3)9-11)16(21)10-19(23)14-6-4-5-7-15(14)20-18(19)22/h4-9,23H,10H2,1-3H3,(H,20,22)

Clé InChI

UZISMCOGTBERDU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)C(=O)CC2(C3=CC=CC=C3NC2=O)O)C

SMILES canonique

CC1=CC(=C(C(=C1)C)C(=O)CC2(C3=CC=CC=C3NC2=O)O)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.